N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a synthetic compound that has been studied for its potential as an apoptosis-inducing agent. [] It is a member of a class of compounds known as benzosulfonamides, which have been explored for their potential to treat cancer, immune diseases, and autoimmune diseases. [] Notably, the description of this compound excludes information related to drug use, dosage, and side effects as per the request, focusing solely on its scientific research applications.
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is highlighted as a potential therapeutic agent for the treatment of cancer and immune and autoimmune diseases. [] This potential arises from its ability to induce apoptosis, a controlled process of programmed cell death. [] This mechanism is crucial in eliminating unwanted or damaged cells, playing a key role in various biological processes, including development, tissue homeostasis, and immune system function.
Specifically, N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is grouped within a series of compounds that are structurally related to 4-{4-[(4'-chloro-1,1'-biphenyl-2-yl)methyl]piperazin-1-yl}-N-[(3-nitrophenyl)sulfonyl]-2-(phenylthio)benzamide, a compound exhibiting apoptosis-inducing activity. [] This structural similarity suggests that N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide might share a similar mechanism of action and therapeutic potential.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1